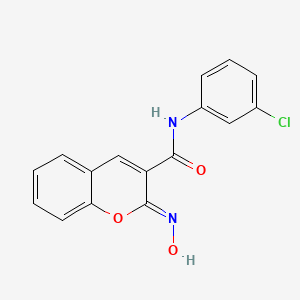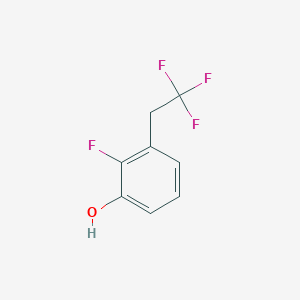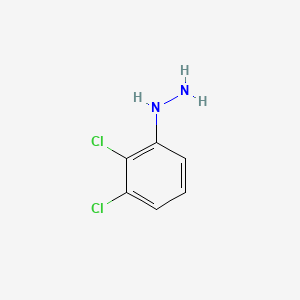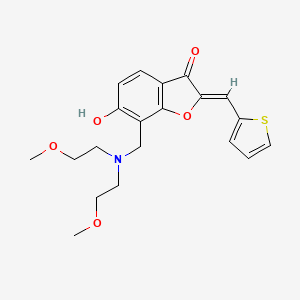
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide, also known as CPHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPHC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to inhibit the activity of lanosterol 14α-demethylase, which is a key enzyme involved in the synthesis of ergosterol in fungi.
Biochemical and Physiological Effects
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit antifungal activity against Candida albicans, which is a common cause of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Furthermore, it has been found to exhibit potent pharmacological effects at low concentrations, which makes it a cost-effective compound for research purposes. However, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Furthermore, it has been found to exhibit cytotoxic effects at high concentrations, which makes it important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has several potential future directions for scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, which makes it a potential candidate for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide and to optimize its pharmacological properties. Additionally, studies are needed to investigate the potential side effects of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide and to develop appropriate safety guidelines for its use. Finally, studies are needed to investigate the potential of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide as a lead compound for the development of novel drugs with improved pharmacological properties.
Synthesemethoden
The synthesis method of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves the reaction of 3-chloroaniline with 2-hydroxyacetophenone in the presence of a base to form the intermediate compound, 3-(2-hydroxyphenyl)-3-phenylpropanenitrile. The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide. The yield of (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has been found to exhibit antifungal activity against Candida albicans, which is a common cause of fungal infections.
Eigenschaften
IUPAC Name |
(2Z)-N-(3-chlorophenyl)-2-hydroxyiminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)18-15(20)13-8-10-4-1-2-7-14(10)22-16(13)19-21/h1-9,21H,(H,18,20)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHVWKAYFPIIV-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)


![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)

